molecular formula C10H16OSn B8682511 Stannane, (4-methoxyphenyl)trimethyl- CAS No. 940-00-1

Stannane, (4-methoxyphenyl)trimethyl-

Cat. No.: B8682511
CAS No.: 940-00-1
M. Wt: 270.94 g/mol
InChI Key: PGTKMYURPOFONH-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)trimethylstannane is an organotin compound characterized by a tin atom bonded to three methyl groups and a 4-methoxyphenyl substituent. The para-methoxy group on the aromatic ring confers electron-donating properties, influencing both reactivity and stability in cross-coupling reactions. This compound is utilized in organic synthesis, particularly in Cu-mediated transformations, where it acts as a stannylating agent.

Properties

CAS No.

940-00-1

Molecular Formula

C10H16OSn

Molecular Weight

270.94 g/mol

IUPAC Name

(4-methoxyphenyl)-trimethylstannane

InChI

InChI=1S/C7H7O.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h3-6H,1H3;3*1H3;

InChI Key

PGTKMYURPOFONH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Sn](C)(C)C

Origin of Product

United States

Scientific Research Applications

Chemistry

Stannane, (4-methoxyphenyl)trimethyl- is primarily used as a reagent in organic synthesis. It plays a crucial role in cross-coupling reactions to form carbon-carbon bonds, enabling the construction of complex organic molecules.

ApplicationDescription
Cross-Coupling ReactionsForms carbon-carbon bonds in organic synthesis.
Building Block for Complex MoleculesServes as a precursor for various organic compounds.

Biology

Research has indicated potential biological activities associated with stannane compounds. Studies focus on their interactions with biomolecules, which may lead to insights into their mechanisms of action.

Biological ActivityPotential Implications
Interaction with EnzymesMay alter metabolic pathways and gene expression.
Toxicological StudiesInvestigates effects on cellular functions and signaling pathways.

Medicine

The compound has been explored for its potential use in drug development. It may serve as a precursor for bioactive compounds that could have therapeutic applications.

Medical ApplicationDescription
Drug DevelopmentInvestigated for synthesizing new therapeutic agents.
Bioactive Compound PrecursorPotential for creating compounds with biological activity.

Industry

In industrial applications, stannane, (4-methoxyphenyl)trimethyl- is utilized in the production of advanced materials such as polymers and nanomaterials due to its unique structural properties.

Industrial UseDescription
Polymer ProductionContributes to the synthesis of specialty polymers.
NanomaterialsUsed in developing materials with specific functional properties.

Case Studies

Case Study 1: Organic Synthesis
A research team utilized stannane, (4-methoxyphenyl)trimethyl- in a series of cross-coupling reactions aimed at synthesizing novel organic compounds. The results demonstrated high yields and selectivity, establishing the compound as a valuable reagent in synthetic organic chemistry.

Case Study 2: Biological Interaction Study
In a study evaluating the biological effects of organotin compounds, stannane, (4-methoxyphenyl)trimethyl- was tested for its interaction with specific enzymes involved in metabolic pathways. The findings indicated significant alterations in enzyme activity, suggesting potential implications for toxicological research.

Comparison with Similar Compounds

Research Findings and Data Comparison

Table 1: Comparative Properties of Selected Stannanes

Compound Molecular Formula Molecular Weight Key Reactivity/Applications
(4-Methoxyphenyl)trimethylstannane C₁₀H₁₆OSn 255.94 g/mol Cu-mediated ketone formation (17% yield)
Trimethyl(3-methylphenyl)stannane C₁₀H₁₆Sn 243.93 g/mol Semiconductor synthesis via Stille coupling
(4-Hexyl-2-thienyl)trimethylstannane C₁₃H₂₄SSn 331.11 g/mol Thienothiophene semiconductor synthesis
Tributyl[(methoxymethoxy)methyl]stannane C₁₄H₃₂O₂Sn 375.18 g/mol Hydroxymethyl anion equivalent
Trimethyltin hydroxide C₃H₁₀OSn 180.81 g/mol Selective ester hydrolysis

Key Observations:

Reactivity in Cross-Couplings :

  • Electron-rich stannanes like (4-methoxyphenyl)trimethylstannane show moderate efficiency in Cu-mediated reactions but require stoichiometric metal usage .
  • Thienyl-substituted stannanes exhibit superior performance in Pd-catalyzed Stille couplings due to enhanced conjugation and stability of the intermediate palladium complexes .

Spectroscopic Trends :

  • NMR studies () indicate that para-substituted stannanes exhibit distinct ¹H and ¹³C chemical shifts compared to meta-substituted analogs, reflecting differences in electron distribution .

DFT and Computational Insights :

  • Hypercoordinated stannanes () demonstrate that substituents like methoxy influence geometry optimization and ¹¹⁹Sn NMR chemical shifts, with PBE0-GD3BJ methods providing accurate predictions .

Q & A

Q. What are the standard synthetic routes for preparing (4-methoxyphenyl)trimethylstannane, and how can purity be optimized?

A common method involves reacting trimethyltin chloride with a 4-methoxyphenyl Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) in anhydrous tetrahydrofuran (THF) under inert atmosphere. The reaction typically proceeds via nucleophilic substitution, yielding the target compound after purification by vacuum distillation or recrystallization . To optimize purity:

  • Use rigorous drying of solvents and reagents (e.g., molecular sieves for THF).
  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
  • Characterize the product using 119Sn^{119}\text{Sn}-NMR (expected δ ~0–50 ppm for trimethyltin aryl derivatives) and FTIR (Sn–C stretching at ~500–600 cm1^{-1}) .

Q. How should researchers handle (4-methoxyphenyl)trimethylstannane to mitigate toxicity risks?

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
  • Storage: Keep in airtight, light-resistant containers under nitrogen at –20°C to prevent decomposition .
  • Spill management: Neutralize spills with activated charcoal or vermiculite, followed by disposal as hazardous waste .

Q. What spectroscopic techniques are critical for structural confirmation of organotin compounds like (4-methoxyphenyl)trimethylstannane?

  • 119Sn^{119}\text{Sn}-NMR: Provides direct evidence of tin coordination. Trimethyltin aryl derivatives typically show resonances between δ 0–50 ppm, with coupling constants (J119Sn13CJ_{^{119}\text{Sn}-^{13}\text{C}}) around 350–400 Hz .
  • FTIR: Key bands include Sn–C (500–600 cm1^{-1}) and Sn–O (if oxidized, ~400–450 cm1^{-1}). Symmetric/asymmetric COO^- stretches (if present) help identify coordination modes .
  • Mass spectrometry (MS): Look for fragmentation patterns consistent with Sn–C bond cleavage (e.g., loss of –Sn(CH3_3)3_3 groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy substitution) influence the thermal stability of aryltrimethylstannanes?

  • Experimental design: Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures. Compare (4-methoxyphenyl)trimethylstannane with analogs lacking the methoxy group.
  • Findings: Electron-donating groups (e.g., –OCH3_3) enhance stability by delocalizing electron density into the tin center, reducing susceptibility to oxidation. TGA data may show decomposition onset >150°C for methoxy-substituted derivatives vs. <100°C for unsubstituted arylstannanes .

Q. What mechanistic insights explain the reactivity of (4-methoxyphenyl)trimethylstannane in Stille cross-coupling reactions?

  • Transmetalation step: The aryl group transfers from tin to a palladium catalyst (e.g., Pd(PPh3_3)4_4) via a cyclic transition state. Methoxy groups facilitate this process by stabilizing the transition state through resonance effects.
  • Kinetic studies: Use 31P^{31}\text{P}-NMR to monitor ligand exchange on the palladium intermediate. Competitive experiments with substituted arylstannanes quantify electronic effects on reaction rates .

Q. How can computational methods (e.g., DFT) predict the electronic properties of (4-methoxyphenyl)trimethylstannane?

  • Modeling approach: Optimize the molecular geometry using B3LYP/def2-TZVP. Calculate frontier orbitals (HOMO/LUMO) to assess nucleophilicity and ligand effects.
  • Key results: The methoxy group lowers the LUMO energy, enhancing the compound’s ability to participate in oxidative addition steps. Mulliken charges on tin (~+1.2 e) correlate with experimental 119Sn^{119}\text{Sn}-NMR shifts .

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